molecular formula C9H16O2 B154027 2-Propyl-4-pentenoic Acid Methyl Ester CAS No. 210690-89-4

2-Propyl-4-pentenoic Acid Methyl Ester

Cat. No.: B154027
CAS No.: 210690-89-4
M. Wt: 156.22 g/mol
InChI Key: FDPCGENVCAREOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-pentenoic Acid Methyl Ester typically involves the esterification of 2-Propyl-4-pentenoic Acid with methanol. This reaction is catalyzed by an acid or base, and the conditions must be carefully controlled to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to form the desired ester. The process includes steps such as hydrolysis, acidification, layering, and rectification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Propyl-4-pentenoic Acid Methyl Ester is unique due to its specific structural features and its role as a metabolite of valproic acid. This gives it distinct biological and chemical properties that are not shared by other similar compounds .

Properties

IUPAC Name

methyl 2-propylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCGENVCAREOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.